![molecular formula C22H27N3O B13647285 2(1h)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B13647285.png)
2(1h)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of central nervous system disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]- typically involves the reaction of 3,4-dihydro-2(1H)-quinolinone with 1-(3-chloropropyl)-4-phenylpiperazine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
化学反応の分析
Types of Reactions
2(1H)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can lead to the formation of dihydroquinolinone derivatives .
科学的研究の応用
2(1H)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors in the central nervous system.
Medicine: Investigated for its potential as an antidepressant and neuroleptic agent.
作用機序
The compound exerts its effects primarily through interaction with sigma receptors in the brain. It acts as a sigma receptor agonist, which can modulate neurotransmitter release and influence various central nervous system functions . The exact molecular pathways involved include inhibition of [3H]-1,3-di(o-tolyl)guanidine binding to sigma receptors .
類似化合物との比較
Similar Compounds
- 1-[3-(4-phenyl-1-piperazinyl)propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone
- 4-phenyl-1-piperazinylalkoxy-2(1H)-quinolinone derivatives
Uniqueness
2(1H)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]- is unique due to its specific interaction with sigma receptors and its potential therapeutic applications in treating central nervous system disorders. Its structure allows for specific binding affinities and activities that are distinct from other similar compounds .
特性
分子式 |
C22H27N3O |
|---|---|
分子量 |
349.5 g/mol |
IUPAC名 |
1-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C22H27N3O/c26-22-12-11-19-7-4-5-10-21(19)25(22)14-6-13-23-15-17-24(18-16-23)20-8-2-1-3-9-20/h1-5,7-10H,6,11-18H2 |
InChIキー |
ABOBMBIQQPJTMJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C2=CC=CC=C21)CCCN3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


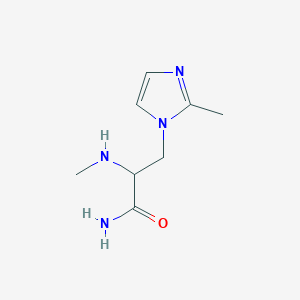
![Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13647212.png)



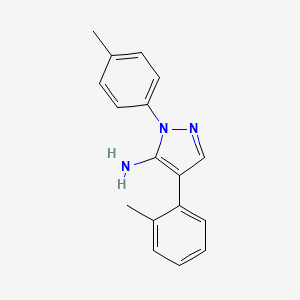
![Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13647228.png)
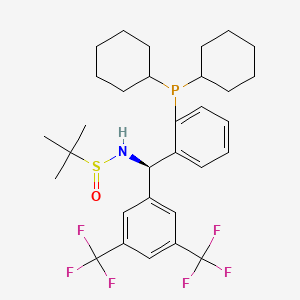
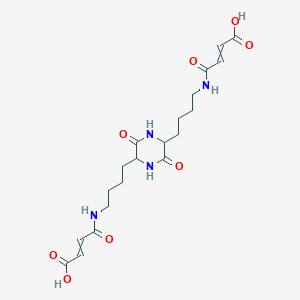
![3-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B13647238.png)
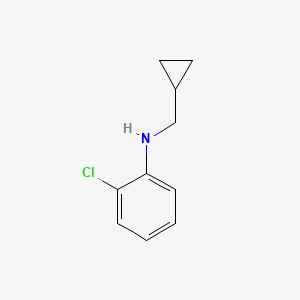
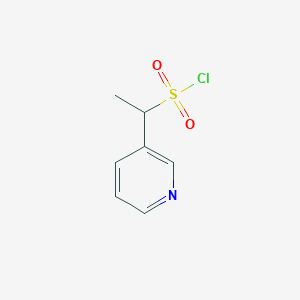
![3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13647257.png)
![tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B13647269.png)
